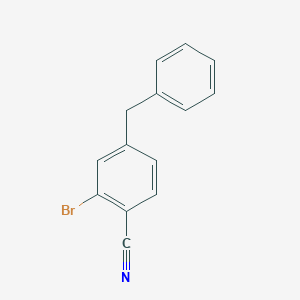

2-Bromo-4-(phenylmethyl)-benzonitrile

Description

Contextualization of Nitrile-Containing Aromatic Compounds in Synthetic and Medicinal Chemistry

Nitrile-containing aromatic compounds are a cornerstone of modern synthetic and medicinal chemistry. The nitrile group, with its distinct physicochemical properties, is a valuable functional group found in numerous pharmaceuticals and natural products. nih.govrsc.org In recent decades, the incorporation of a nitrile moiety into drug candidates has become a prominent strategy in rational drug design. This is attributed to its ability to enhance binding affinity to biological targets, improve the pharmacokinetic profile of parent drugs, and mitigate drug resistance. nih.govrsc.org

The largest class of nitrile-containing drugs consists of an aromatic core with a nitrile substituent. nih.gov In many of these pharmaceuticals, the nitrile group can act as a bioisostere for a ketone, engaging in polar interactions. nih.gov It can also polarize the aromatic π-system, which can optimize π–π stacking interactions with biological targets. nih.gov Furthermore, the presence of a nitrile group can render aromatic rings less susceptible to oxidative metabolism. nih.gov The United States Food and Drug Administration (FDA) has approved a growing number of nitrile-containing drugs for a wide array of clinical conditions, including hypertension, cancer, and fungal infections. nih.gov

Significance of Halogenated Benzonitriles as Versatile Synthetic Precursors and Molecular Scaffolds

Halogenated benzonitriles are highly versatile intermediates in organic synthesis. The presence of both a halogen and a nitrile group on the benzene (B151609) ring provides two reactive sites that can be selectively functionalized. The halogen atom, typically chlorine or bromine, serves as a leaving group in nucleophilic aromatic substitution reactions and is a key participant in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. smolecule.com These reactions are fundamental for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. smolecule.com

The nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of halogenated benzonitriles. This dual reactivity makes them valuable starting materials for the synthesis of a diverse range of compounds with potential applications in materials science and medicinal chemistry. The synthesis of substituted benzonitriles from phenyl halides is a well-established area of research, with various methods developed to facilitate this transformation under mild and efficient conditions. nih.govorganic-chemistry.org

Specific Research Focus: 2-Bromo-4-(phenylmethyl)-benzonitrile – Structural Basis and Synthetic Potential

This compound, also known as 4-benzyl-2-bromobenzonitrile, is an aromatic compound featuring a bromine atom at the 2-position, a phenylmethyl (benzyl) group at the 4-position, and a nitrile functional group on the benzene ring. smolecule.com This specific arrangement of substituents contributes to its unique reactivity and makes it a valuable building block in organic synthesis. smolecule.com

The bromine atom can act as a leaving group in nucleophilic substitution reactions and is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position. smolecule.com The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine. A notable reaction of the nitrile group in this scaffold is its reaction with hydroxylamine (B1172632) to form oxadiazole derivatives, which have shown potential in medicinal chemistry. smolecule.com

Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly as modulators of cannabinoid receptors. smolecule.com Specifically, oxadiazole derivatives of this compound have demonstrated selective activity towards the type 2 cannabinoid receptor (CB2), which is implicated in various central nervous system disorders. smolecule.com This highlights the synthetic potential of this compound as a scaffold for the development of new bioactive molecules. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrN |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-benzyl-2-bromobenzonitrile |

InChI |

InChI=1S/C14H10BrN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 |

InChI Key |

VYDSMAQZZSHTMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization Studies of 2 Bromo 4 Phenylmethyl Benzonitrile

Transformations at the Aryl Bromine Position (C-2)

The bromine substituent on the aromatic ring is a key site for chemical modification. As a halogen, it is an excellent leaving group in numerous palladium-catalyzed and other metal-catalyzed reactions, facilitating the introduction of a diverse range of substituents at this position.

The construction of new carbon-carbon bonds is a cornerstone of modern organic synthesis, allowing for the assembly of complex molecular architectures from simpler precursors. For 2-Bromo-4-(phenylmethyl)-benzonitrile, the aryl bromide functionality is an ideal electrophilic partner for a variety of powerful C-C bond-forming cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. researchgate.net The bromine atom at the C-2 position of this compound makes it a suitable substrate for these transformations. smolecule.com

Suzuki-Miyaura Coupling: This reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govmdpi.com The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.govnih.gov In the context of this compound, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the C-2 position, yielding complex biaryl or styrenyl derivatives. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) |

| Ligand | PPh₃, XPhos, SPhos, CataXCium A Pd G3 |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene (B28343), Dioxane, THF, Ethanol/Water mixtures |

| Boron Reagent | Arylboronic acids, Alkylboronic esters, Potassium aryltrifluoroborates |

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(acac)₂ |

| Copper(I) Co-catalyst | CuI |

| Ligand | PPh₃, XPhos, SPhos, Hydrazones |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₃PO₄ |

| Solvent | THF, DMF, DMSO, Toluene |

Table 3: Typical Conditions for Negishi Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Ni(acac)₂, NiCl₂ |

| Ligand | PPh₃, dppe, BINAP, XPhos |

| Organometallic Reagent | R-Zn-X (prepared from R-Li or R-MgX and ZnX₂) |

| Solvent | THF, Dioxane, DMF |

Beyond the most common palladium-catalyzed methods, other cross-coupling reactions offer alternative routes for C-C bond formation.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. It is known for its tolerance of a wide array of functional groups, as the organotin reagents are generally stable to air and moisture and are unreactive towards functional groups like esters and nitriles. However, a significant drawback is the toxicity of the organotin starting materials and byproducts.

Kumada Coupling: As the first reported transition metal-catalyzed cross-coupling reaction, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner with an organic halide. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. uh.eduorganic-chemistry.org The primary advantage of this method is the ready availability and low cost of Grignard reagents. organic-chemistry.org However, the high reactivity of these organomagnesium compounds can limit the reaction's functional group tolerance, making them incompatible with acidic protons or carbonyl groups on the coupling partners. organic-chemistry.org

Table 4: Typical Conditions for Kumada Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Catalyst | NiCl₂(dppe), NiCl₂(dmpe), Pd(PPh₃)₄ |

| Organometallic Reagent | Aryl-MgBr, Alkyl-MgCl |

| Solvent | THF, Diethyl ether |

In addition to forming carbon-carbon bonds, the aryl bromide of this compound is a substrate for reactions that form bonds between the aryl carbon and heteroatoms such as nitrogen, oxygen, or sulfur. These transformations are crucial for accessing key structural motifs found in pharmaceuticals and materials science.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in drug molecules. wikipedia.org The reaction typically employs a palladium precatalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. beilstein-journals.orgnih.gov By reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions, a diverse library of N-substituted 2-amino-4-(phenylmethyl)-benzonitriles can be synthesized. Ammonia equivalents, such as benzophenone (B1666685) imine, can also be used to install a primary amino group. acsgcipr.orgbeilstein-journals.org

Table 5: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, t-BuXPhos, DPPF |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Amine Source | Primary amines, Secondary amines, Ammonia equivalents |

Analogous to C-N bond formation, C-O and C-S bonds can be formed at the C-2 position through related cross-coupling reactions.

Etherification: The palladium- or copper-catalyzed coupling of aryl halides with alcohols or phenols (a reaction related to the Buchwald-Hartwig amination or the Ullmann condensation) can be used to synthesize diaryl ethers or alkyl aryl ethers. This involves reacting this compound with an appropriate alcohol or phenol (B47542) in the presence of a suitable catalyst and base.

Thioetherification: The formation of aryl thioethers (or aryl sulfides) can be achieved by coupling aryl halides with thiols. chemrevlett.com These reactions are also typically catalyzed by palladium or copper complexes and proceed under conditions similar to amination reactions. chemrevlett.com Reacting this compound with an alkyl or aryl thiol would yield the corresponding 2-(organothio)-4-(phenylmethyl)-benzonitrile derivative.

Carbon-Heteroatom Bond Forming Reactions

Nucleophilic Aromatic Substitution (where electronically activated)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.com In the case of this compound, the nitrile (-CN) group, being a moderate electron-withdrawing group, enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the bromide, a good leaving group, by a variety of nucleophiles. nih.govrjptonline.org

The SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of the electron-withdrawing nitrile group, particularly at the ortho position to the leaving group, helps to stabilize this intermediate by delocalizing the negative charge. youtube.com Subsequently, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Common nucleophiles that can be employed in SNAr reactions with activated aryl halides include alkoxides, thiolates, and amines. For this compound, this reaction pathway allows for the introduction of a wide range of substituents at the C-2 position, leading to a diverse array of derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

| Nucleophile | Product Type | Reaction Conditions |

| Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-4-(phenylmethyl)-benzonitrile | Typically heated in methanol (B129727) |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(phenylmethyl)-benzonitrile | Often carried out in a polar aprotic solvent like DMF or DMSO |

| Ammonia (NH₃) or Amines (RNH₂) | 2-Amino-4-(phenylmethyl)-benzonitrile derivatives | Can require elevated temperatures and pressures |

Modifications of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be transformed into several other important chemical moieties.

Nitriles can be hydrolyzed to either carboxamides or carboxylic acids under acidic or basic conditions. oup.comyoutube.com The extent of hydrolysis can often be controlled by the reaction conditions.

Acid-Catalyzed Hydrolysis: Treatment of the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water initially leads to the formation of a carboxamide. Prolonged reaction times or more vigorous conditions will further hydrolyze the amide to the corresponding carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. oup.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the carboxylic acid. youtube.com Under milder basic conditions, it is sometimes possible to isolate the intermediate carboxamide. youtube.com

Table 2: Hydrolysis Products of this compound

| Reagents | Intermediate Product | Final Product |

| H₂SO₄, H₂O, Heat | 2-Bromo-4-(phenylmethyl)-benzamide | 2-Bromo-4-(phenylmethyl)-benzoic acid |

| NaOH, H₂O, Heat | 2-Bromo-4-(phenylmethyl)-benzamide | Sodium 2-bromo-4-(phenylmethyl)-benzoate |

Reduction to Primary Amines and Subsequent Transformations

The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to benzylamine (B48309) derivatives. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup with water to yield the primary amine. Other reducing agents, such as catalytic hydrogenation (e.g., using a palladium, platinum, or nickel catalyst) can also be employed. youtube.com

The resulting primary amine, (2-Bromo-4-(phenylmethyl)-phenyl)methanamine, is a valuable intermediate that can undergo a variety of subsequent transformations, including acylation, alkylation, and diazotization, to generate a wide range of derivatives.

The nitrile functional group can participate in cycloaddition reactions to form important heterocyclic structures.

Tetrazoles: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles. tandfonline.com This reaction is often catalyzed by Lewis or Brønsted acids. youtube.com The tetrazole ring is considered a bioisostere for a carboxylic acid group, making this transformation valuable in medicinal chemistry. youtube.com

Oxadiazoles (B1248032): 1,2,4-Oxadiazoles can be synthesized from nitriles through a multi-step, one-pot procedure. rsc.orgias.ac.in This typically involves the reaction of the nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate. nih.govrjptonline.org The amidoxime is then reacted with an acylating agent, such as an acid chloride or anhydride (B1165640), followed by cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov

Table 3: Heterocycle Synthesis from the Nitrile Group

| Heterocycle | Key Reagents | General Reaction Type |

| Tetrazole | Sodium azide (NaN₃), Lewis or Brønsted acid catalyst | [3+2] Cycloaddition |

| 1,2,4-Oxadiazole | 1. Hydroxylamine (NH₂OH) 2. Acylating agent (e.g., RCOCl) 3. Dehydration | Condensation and Cyclodehydration |

Reactivity at the Benzylic Position of the Phenylmethyl Group (C-4)

The methylene (B1212753) bridge of the phenylmethyl (benzyl) group is known as the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbocation. libretexts.org

The enhanced reactivity of the benzylic position makes it susceptible to both radical and, in some cases, electrophilic attack.

Radical Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions. youtube.com A common reagent for this purpose is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) or light. libretexts.orgyoutube.com The reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with a bromine source to form the benzylic bromide. For this compound, this would result in the formation of 2-Bromo-4-(bromophenylmethyl)-benzonitrile.

Oxidation: The benzylic position can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In the case of this compound, this would lead to the cleavage of the phenylmethyl group and formation of 4-benzoyl-2-bromobenzonitrile.

Table 4: Reactions at the Benzylic Position

| Reaction | Reagents | Product Functional Group |

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | Benzylic bromide |

| Oxidation | Potassium permanganate (KMnO₄) | Ketone |

Further Aromatic Substitution on the Pendant Phenyl Ring

The structure of this compound features a pendant phenyl ring, which is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of additional functional groups, further diversifying the molecular scaffold for various applications. The reactivity of this pendant ring is influenced by the electronic nature of the 2-bromo-4-cyanobenzyl substituent.

The benzyl group itself is generally considered to be a weak activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the electron-donating nature of the methylene (-CH₂) bridge via hyperconjugation and weak induction. However, in the case of this compound, the benzyl group is substituted with a 2-bromo-4-cyanophenyl moiety. The bromine atom and the cyano group are both strongly electron-withdrawing, which imparts a significant deactivating inductive effect on the pendant phenyl ring. This deactivation is transmitted through the methylene spacer, reducing the nucleophilicity of the pendant phenyl ring compared to toluene or even benzene (B151609) itself.

Despite this deactivation, electrophilic aromatic substitution on the pendant phenyl ring is still feasible under appropriate conditions. The directing effect of the entire 2-bromo-4-cyanobenzyl substituent remains ortho, para due to the nature of the benzylic carbon attached to the ring. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methylene bridge. A mixture of ortho and para isomers is expected, with the para isomer often being the major product due to reduced steric hindrance.

Common electrophilic aromatic substitution reactions that could be employed to derivatize the pendant phenyl ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the pendant phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iqmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Due to the deactivating nature of the substituent, slightly more forcing conditions than those used for benzene might be necessary. The reaction is expected to yield a mixture of 2-bromo-4-((2-nitrophenyl)methyl)benzonitrile and 2-bromo-4-((4-nitrophenyl)methyl)benzonitrile.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the pendant phenyl ring in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the halogen molecule, increasing its electrophilicity. uomustansiriyah.edu.iq This would result in the formation of the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group (-COR) onto the pendant phenyl ring using an acyl halide or anhydride with a Lewis acid catalyst. chemguide.co.uknih.gov This reaction is generally less susceptible to polysubstitution than Friedel-Crafts alkylation because the resulting ketone is less reactive than the starting material. The reaction would produce a mixture of the ortho- and para-acylated products.

The table below summarizes the predicted outcomes for these electrophilic aromatic substitution reactions on the pendant phenyl ring of this compound.

| Reaction | Reagents and Conditions | Predicted Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Bromo-4-((4-nitrophenyl)methyl)benzonitrile and 2-Bromo-4-((2-nitrophenyl)methyl)benzonitrile |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-((4-bromophenyl)methyl)benzonitrile and 2-Bromo-4-((2-bromophenyl)methyl)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Bromo-4-((4-acetylphenyl)methyl)benzonitrile and 2-Bromo-4-((2-acetylphenyl)methyl)benzonitrile |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo 4 Phenylmethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering granular information about the chemical environment of magnetically active nuclei.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 2-Bromo-4-(phenylmethyl)-benzonitrile is anticipated to display distinct signals corresponding to the protons of the benzyl (B1604629) and benzonitrile (B105546) moieties. The benzyl group's methylene (B1212753) protons (-CH₂-) would likely appear as a singlet in the range of 4.0 ppm, influenced by the adjacent aromatic systems. The five protons of the phenyl ring of the benzyl group are expected to resonate in the aromatic region, typically between 7.2 and 7.4 ppm, likely as a complex multiplet. acs.org

The three protons on the substituted benzonitrile ring are in distinct chemical environments and would therefore exhibit separate signals. Drawing parallels with similar substituted aromatic systems, the proton ortho to the nitrile group and meta to the bromine atom would be the most deshielded. The proton positioned between the bromo and benzyl substituents, and the proton ortho to the benzyl group, would have their own characteristic chemical shifts and coupling patterns, which are influenced by the electronic effects of the neighboring substituents. hw.ac.uklibretexts.orglibretexts.org The coupling constants (J-values) between adjacent protons would provide definitive evidence of their relative positions on the aromatic ring. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Benzylic CH₂ | ~4.0 | Singlet (s) |

| Phenyl H (of benzyl group) | 7.2-7.4 | Multiplet (m) |

| Benzonitrile Ring Protons | 6.8-8.2 | Multiplets (m) |

¹³C NMR Analysis of the Carbon Framework and Substituent Effects

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each chemically non-equivalent carbon atom gives a distinct signal. The nitrile carbon is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic rings typically resonate between 120 and 150 ppm. libretexts.org

The carbon atom bonded to the bromine (ipso-carbon) would be influenced by the halogen's electron-withdrawing nature, affecting its chemical shift. Similarly, the carbon attached to the nitrile group and the one bonded to the benzyl group will have their resonances shifted based on the electronic effects of these substituents. hw.ac.uklibretexts.org The benzylic methylene carbon is anticipated to appear in the aliphatic region of the spectrum, generally between 40-55 ppm. oregonstate.edu The distinct chemical shifts of the aromatic carbons can elucidate the substitution pattern on the benzonitrile ring. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Benzylic CH₂ | 40-55 |

| Nitrile (C≡N) | 115-125 |

| Aromatic Carbons | 120-150 |

| Carbonyl (if present as impurity) | >160 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Conformational Studies)

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the molecule, advanced NMR techniques are indispensable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. sdsu.eduyoutube.comepfl.ch

COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin systems. researchgate.net

HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for definitive assignment of the protonated carbons. sdsu.eduresearchgate.net

HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the nitrile carbon and the substituted aromatic carbons) and for piecing together the molecular fragments. researchgate.netprinceton.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be the sharp and intense stretching vibration of the nitrile group (C≡N), which typically appears in the 2220-2260 cm⁻¹ region. pressbooks.pub The presence of a C-Br bond would give rise to a stretching vibration in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene group would appear just below 3000 cm⁻¹. The in-plane C-C stretching vibrations of the aromatic rings typically result in a series of bands in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, would be observed in the 675-900 cm⁻¹ region. libretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The nitrile stretch is also a strong and characteristic band in the Raman spectrum. researchgate.net Aromatic ring vibrations often give rise to strong Raman signals. For instance, the ring "breathing" mode is a notable feature. Theoretical and experimental studies on a closely related compound, 2-Bromo-4-methylbenzonitrile (B184184), have shown that DFT calculations can accurately predict the vibrational frequencies observed in both FTIR and Raman spectra. researchgate.netresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C≡N | Stretching | 2220-2260 | FTIR, Raman |

| Aromatic C-H | Stretching | >3000 | FTIR |

| Aliphatic C-H (CH₂) | Stretching | <3000 | FTIR |

| Aromatic C=C | In-plane Stretching | 1400-1600 | FTIR, Raman |

| Aromatic C-H | Out-of-plane Bending | 675-900 | FTIR |

| C-Br | Stretching | 500-600 | FTIR |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions:Without a determined crystal structure from SCXRD, an analysis of the solid-state packing, hydrogen bonding, or other intermolecular interactions like π-π stacking is not possible.

To fulfill the request for a thorough and scientifically accurate article, this specific experimental data is essential. Without it, any discussion would be purely theoretical and speculative, which would not meet the requirement for "detailed research findings." Should this information be published in the future, this article can be generated.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Public Research

A thorough review of available scientific literature and computational chemistry databases indicates a significant lack of published research focused specifically on the quantum chemical properties of this compound. Despite the growing application of computational methods to explore molecular structures and electronic properties, this particular compound does not appear to have been the subject of detailed theoretical investigations such as Density Functional Theory (DFT) studies, ab initio calculations, or semi-empirical analyses.

Computational chemistry is a branch of chemistry that utilizes computer simulations to help solve complex chemical problems. It combines principles of theoretical chemistry, computer science, and information science to calculate and predict the structures and properties of molecules. These methods are invaluable for understanding reaction mechanisms, electronic behavior, and spectroscopic characteristics.

For many related benzonitrile derivatives, extensive computational studies have been performed and published. For instance, detailed analyses of compounds like 2-bromo-4-methylbenzonitrile have provided valuable insights into their ground state properties. These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Calculations: Predicting infrared and Raman spectra to help interpret experimental results.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

However, specific data tables and detailed research findings pertaining to the geometry, vibrational frequencies, HOMO-LUMO energy gap, or MEP map of this compound are absent from the public domain. Similarly, comparative studies using ab initio or semi-empirical methods for this exact molecule have not been found.

The absence of such research means that a detailed article on the computational and theoretical investigations of this compound, as per the specified scientific outline, cannot be generated at this time. The scientific community has yet to publish in-depth theoretical work that would provide the necessary data for such an analysis.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Phenylmethyl Benzonitrile

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of a compound, such as conformational changes and interactions with its environment. An equilibration phase is typically required to bring the system to the desired temperature and pressure before data collection. chemrxiv.org While MD simulations are a standard tool in computational chemistry, specific studies applying this methodology to investigate the dynamic properties of 2-Bromo-4-(phenylmethyl)-benzonitrile have not been identified in the reviewed literature.

Thermodynamic Property Predictions and Stability Analysis

Theoretical calculations are frequently used to predict the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity. These predictions are typically derived from frequency calculations performed after geometry optimization using quantum chemical methods. scielo.br

Calculation of Enthalpy, Entropy, and Gibbs Free Energy

The standard thermodynamic functions—enthalpy (H), entropy (S), and Gibbs free energy (G)—can be calculated based on the vibrational frequencies of the molecule. researchgate.net The Gibbs free energy, determined by the equation ΔG = ΔH - TΔS, is a key indicator of the spontaneity of a reaction. youtube.com For similar molecules like 2-Bromo-4-methylbenzonitrile (B184184), these properties have been calculated using DFT methods to assess thermal stability. researchgate.netresearchgate.net However, specific theoretically calculated values for the enthalpy, entropy, and Gibbs free energy of this compound are not present in the available scientific literature.

Table 1: Representative Thermodynamic Data for a Related Compound (2-Bromo-4-methylbenzonitrile) Note: This data is for a different compound and is presented for illustrative purposes only. Values for this compound are expected to differ.

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Enthalpy (H) | Data Not Available for Target Compound |

| Entropy (S) | Data Not Available for Target Compound |

| Gibbs Free Energy (G) | Data Not Available for Target Compound |

| Heat Capacity (Cv) | Data Not Available for Target Compound |

Spectroscopic Property Predictions and Validation against Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data, including UV-Vis, IR, and Raman spectra. Theoretical calculations can help assign vibrational modes and understand electronic transitions. nih.govsphinxsai.com

Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov While this analysis has been performed for various benzonitrile (B105546) derivatives, specific TD-DFT studies to predict the UV-Vis spectrum of this compound are absent from the literature.

Predicted Raman and IR Spectra

Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of energy with respect to atomic coordinates. researchgate.net These calculations yield frequencies and intensities that can be compared with experimental data to confirm molecular structures and assign spectral bands to specific vibrational modes (e.g., C-H stretching, C≡N stretching, ring vibrations). researchgate.net For many substituted benzonitriles, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov However, a specific, published vibrational analysis containing predicted IR and Raman spectra for this compound could not be located.

Table 2: General Wavenumber Regions for Benzonitrile Derivatives Note: This table provides general, expected frequency ranges and is not based on specific calculations for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | 3100-3000 |

| C≡N Stretching | 2240-2220 | 2240-2220 |

| C=C Stretching (Aromatic Ring) | 1600-1450 | 1600-1450 |

| C-Br Stretching | 680-515 | 680-515 |

Advanced Theoretical Analyses

Advanced computational analyses often include Natural Bond Orbital (NBO) analysis to investigate charge delocalization and hyperconjugative interactions, as well as Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net These studies provide deeper insight into the electronic structure and reactivity of a molecule. While these analyses are common in computational studies of organic molecules, specific NBO or MEP analyses for this compound are not documented in the reviewed scientific papers.

Research Applications and Broader Context in Organic and Medicinal Chemistry

2-Bromo-4-(phenylmethyl)-benzonitrile as a Versatile Synthetic Building Block

In synthetic organic chemistry, a building block is a molecule that can be readily incorporated into the structure of a larger, more complex molecule. The utility of this compound as such a building block stems from the distinct reactivity of its constituent functional groups—the bromo substituent, the nitrile group, and the benzyl (B1604629) moiety. Each of these sites can be selectively targeted for chemical modification, allowing for the stepwise and controlled construction of complex molecular architectures.

The presence of multiple reactive sites makes this compound an important precursor in multistep syntheses. The bromine atom is particularly significant, as it can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the connection of the benzonitrile (B105546) core to other molecular fragments.

Similarly, the nitrile group (-CN) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems like tetrazoles or oxadiazoles (B1248032), which are common motifs in biologically active molecules. For instance, the nitrile group can react with hydroxylamine (B1172632) to form oxadiazoles, which have been explored in the context of cannabinoid receptors. ossila.com This dual reactivity at the bromo and nitrile positions allows for orthogonal chemical strategies, where one group can be reacted while the other remains protected or inert, to be reacted in a subsequent step. This controlled, sequential modification is a cornerstone of synthesizing complex molecules for materials science and pharmaceutical development. smolecule.comklinger-lab.de

| Functional Group | Position | Potential Synthetic Transformations | Common Reaction Types |

|---|---|---|---|

| Bromo | C2 | Carbon-carbon and carbon-heteroatom bond formation | Suzuki, Heck, Stille, Sonogashira, Buchwald-Hartwig amination |

| Nitrile | C1 | Conversion to other functional groups or heterocycles | Hydrolysis (to carboxylic acid), Reduction (to amine), Cycloaddition (to tetrazole), Reaction with hydroxylamine (to oxadiazole) |

| Phenylmethyl (Benzyl) | C4 | Modification of the phenyl ring or benzylic position | Electrophilic aromatic substitution, Oxidation/Functionalization of the benzylic CH₂ group |

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently create collections (libraries) of structurally diverse small molecules from a common starting material. cam.ac.uknih.gov The goal is to explore vast regions of chemical space to identify novel compounds with interesting biological activities. cam.ac.uk this compound is an excellent starting point for DOS because its multiple reactive sites can be used to introduce diversity in a divergent manner.

Starting from this single core, a library of compounds can be generated by applying different reaction pathways. For example:

A subset of the starting material could undergo a Suzuki coupling at the bromine position with a variety of boronic acids to introduce appendage diversity.

Another subset could have the nitrile group converted into different heterocycles.

A third pathway could involve modifications to the pendant phenyl ring of the benzyl group.

By combining these transformations in a combinatorial fashion, a large number of unique molecular skeletons and substitution patterns can be produced from one central precursor, which is a key principle of efficient DOS. broadinstitute.org This approach accelerates the discovery of new molecular entities by systematically and efficiently generating structural variety. nih.gov

Role as a Molecular Scaffold in Drug Discovery and Medicinal Chemistry Research

In medicinal chemistry, a molecular scaffold or chemotype refers to the core structure of a molecule that provides the essential framework for positioning key functional groups in three-dimensional space to interact with a biological target. The this compound structure serves as a valuable scaffold for designing new therapeutic agents. ossila.com

Scaffold hopping is a widely used strategy in drug design to identify novel core structures that are functionally equivalent to an existing lead compound but have a different molecular backbone. uniroma1.itnih.gov This approach is used to improve properties like potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or to circumvent existing patents. uniroma1.it

The benzonitrile core of this compound can be used in such strategies. Medicinal chemists might start with a known active compound containing a different core and, through computational or synthetic methods, "hop" to the benzonitrile scaffold while attempting to maintain the key pharmacophoric interactions with the target receptor. Conversely, if a series of active compounds is developed based on this benzonitrile scaffold, researchers can use scaffold hopping to discover entirely new chemotypes that retain the desired biological activity. nih.gov This process expands the chemical space available for a particular drug target, increasing the chances of finding a successful clinical candidate.

The benzonitrile scaffold is present in numerous biologically active compounds. By using this compound as a starting point, medicinal chemists can design novel chemical entities aimed at specific biological targets. The strategy involves decorating the core scaffold with different substituents to optimize interactions with the target protein.

For instance, research on the closely related analogue 2-bromo-4-fluorobenzonitrile (B1330171) has shown that its derivatives can be converted into oxadiazoles that act as selective modulators of the cannabinoid receptor type 2 (CB2). ossila.com The CB2 receptor is implicated in various central nervous system disorders, making it a significant therapeutic target. ossila.com Following this precedent, derivatives of this compound could be synthesized and screened for activity against CB2 or other targets. The benzyl group, in particular, offers a large, lipophilic moiety that can be modified to probe deep hydrophobic pockets within a receptor's binding site, potentially leading to compounds with high affinity and selectivity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how each part of the molecule contributes to its biological activity. nih.govmdpi.com For derivatives of this compound, an SAR campaign would involve creating a series of analogues where each of the three key positions is independently modified.

Modification at the C2-Position: The bromine atom can be replaced with other groups via cross-coupling reactions. Introducing a range of aromatic, heteroaromatic, or aliphatic groups would allow chemists to explore how the size, electronics, and hydrogen-bonding capacity of this substituent affect target binding.

Modification at the C4-Position: The phenylmethyl group can be altered. The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups, or it could be replaced entirely with other cyclic or acyclic structures. This would probe the importance of the size, shape, and electronic nature of the C4-substituent.

Modification of the C1-Nitrile Group: The nitrile can be converted into other functional groups such as amides, carboxylic acids, or heterocycles like tetrazoles. This helps determine which functional group is optimal for interacting with the target protein, for example, by acting as a hydrogen bond acceptor or donor.

The data gathered from these systematic modifications allow for the construction of an SAR model, which guides the rational design of more potent and selective analogues. nih.govfrontiersin.org

| Modification Site | Example Modifications | Property Being Probed | Hypothetical Impact on Activity |

|---|---|---|---|

| C2 (replacing Bromo) | -Phenyl, -Pyridyl, -Cyclohexyl, -H | Steric bulk, Aromatic interactions (π-π stacking), H-bonding potential | A larger aromatic group might increase affinity by occupying a hydrophobic pocket, while a polar group could form key hydrogen bonds. |

| C4 (modifying Phenylmethyl) | -CH₂(4-F-Ph), -CH₂(4-OMe-Ph), -Cyclohexylmethyl | Lipophilicity, Electronic effects, Conformational flexibility | Electron-withdrawing groups on the phenyl ring could alter protein interactions; replacing the phenyl with a non-aromatic ring could improve metabolic stability. |

| C1 (replacing Nitrile) | -COOH, -CONH₂, -Tetrazole, -Amine | Acidity/basicity, Hydrogen bonding capability, Bioisosteric replacement | Replacing the nitrile with a tetrazole or carboxylic acid (common bioisosteres) may enhance binding by introducing a key ionic or hydrogen-bonding interaction. |

Potential Applications in Materials Science and Other Fields

The unique electronic and structural characteristics of substituted benzonitriles position them as valuable building blocks in materials science. Research into analogous compounds suggests that this compound could serve as a crucial intermediate for developing advanced functional materials with specific optical and electronic properties.

Intermediate for Functional Materials (e.g., Phthalocyanine (B1677752) Dyes for Photoredox Reactions)

Substituted benzonitriles are important precursors for the synthesis of phthalocyanine dyes. researchgate.netnih.gov Phthalocyanines are large, aromatic macrocyclic compounds with a central cavity that can chelate various metal ions. The properties of the resulting metallophthalocyanine complexes can be fine-tuned by adding substituents to the peripheral benzene (B151609) rings. researchgate.net

Derivatives of 2-Bromo-4-methylbenzonitrile (B184184), a close structural analogue of this compound, are recognized as important intermediates in the creation of these substituted phthalocyanine dyes. researchgate.netnih.gov The resulting dyes have been investigated for their use in photoredox reactions. researchgate.netnih.gov In this context, the phthalocyanine dye acts as a photosensitizer; upon absorbing light, it can initiate electron transfer processes, making it a key component in light-driven chemical transformations. nih.gov The thermal and chemical stability of phthalocyanines makes them robust candidates for catalytic applications. phthalocyanines.com

The synthesis pathway generally involves the cyclotetramerization of phthalonitrile (B49051) precursors. Therefore, this compound could theoretically be used to synthesize peripherally substituted phthalocyanines, where the benzyl groups would influence the final material's solubility, aggregation behavior, and electronic properties.

Exploration in Advanced Photonic Applications (e.g., Nonlinear Optics)

Materials with nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical data storage and signal processing. researchgate.netnih.gov Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, are known to exhibit significant NLO responses.

Research has been conducted on the NLO properties of bromo-benzonitrile derivatives. Theoretical studies on 2-Bromo-4-methylbenzonitrile, for instance, have explored its electronic structure and first-order hyperpolarizability, indicating its potential as an effective agent for future NLO applications. researchgate.net Experimental work on other substituted benzonitriles has also demonstrated their NLO capabilities. The molecular structure of these compounds allows for intramolecular charge transfer, a key requirement for second and third-order optical nonlinearity.

Given these findings, this compound is a plausible candidate for exploration in the field of nonlinear optics. The combination of the electron-withdrawing nitrile group and the polarizable bromo and benzyl substituents on the aromatic ring could contribute to a significant NLO response.

Data Tables

Table 1: Properties of the Analogue Compound 2-Bromo-4-methylbenzonitrile

This table presents crystallographic and physical data for 2-Bromo-4-methylbenzonitrile, a closely related compound whose applications as a material's intermediate are well-documented.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | nih.gov |

| Molecular Weight | 196.05 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Melting Point | 50-55 °C | sigmaaldrich.com |

| Key Application | Intermediate for Phthalocyanine Dyes | researchgate.netnih.gov |

| Investigated Field | Nonlinear Optics | researchgate.net |

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from intricate mixtures. The selection of a specific chromatographic method is contingent on the analyte's physicochemical properties, such as volatility, polarity, and thermal stability, as well as the composition of the sample matrix.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and structure, 2-Bromo-4-(phenylmethyl)-benzonitrile is amenable to GC analysis, typically following extraction into a volatile organic solvent. The separation is achieved on a capillary column, often with a non-polar stationary phase like 100% dimethyl polysiloxane (DB-1), which separates compounds based on their boiling points and interaction with the phase. researchgate.net

When coupled with a mass spectrometer (GC-MS), this technique provides both high-resolution separation and definitive identification. The electron impact (EI) ionization source in a GC-MS system fragments the analyte molecule into a reproducible pattern of ions. This mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would produce a distinctive M+2 peak, further aiding in structural confirmation. researchgate.net For quantitative analysis, a flame ionization detector (FID) can be used, offering high sensitivity and a wide linear range for organic compounds. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

| GC System | Agilent 6890N or similar |

| Column | DB-1 (100% Dimethyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 20 °C/min to 300 °C; Hold for 5 min |

| MS System | Agilent 5973 Mass Selective Detector or similar |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Scan Range | 50-400 m/z |

Liquid chromatography (LC) is exceptionally versatile for analyzing a wide range of compounds, particularly those that are non-volatile or thermally labile. For this compound and its potential metabolites or degradation products in complex biological or environmental samples, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach.

Coupling LC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) dramatically enhances analytical capabilities, providing superior sensitivity and selectivity. labrulez.com Ultra-high-performance liquid chromatography (UPLC) systems, which use smaller particle-size columns, offer faster analysis times and improved resolution. sielc.com

In LC-MS/MS, analytes are first separated by the LC system and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the protonated molecule ([M+H]+) is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of co-eluting matrix components. littlemsandsailing.com

Table 2: Hypothetical UPLC-MS/MS Parameters for Quantification in a Research Sample

| Parameter | Value/Description |

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | C18, 2.1 mm x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 272.0 (for 79Br) / 274.0 (for 81Br) |

| Product Ions (Q3) | To be determined experimentally (e.g., fragments from benzyl (B1604629) group loss) |

| Collision Energy | To be optimized |

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for assessing the purity of synthesized compounds and for isolating them in larger quantities (preparative HPLC). nih.govijnrd.org The benzonitrile (B105546) and phenyl moieties in this compound contain chromophores that strongly absorb UV light, making UV detection highly suitable.

For purity assessment, a sample is chromatographed, and the area of the main peak is compared to the total area of all peaks in the chromatogram. An ideal HPLC method for this purpose would resolve the main compound from any starting materials, by-products, or degradation products. The same principles can be applied on a larger scale using preparative HPLC columns to isolate and purify the compound for use as a reference standard or for further synthetic steps.

Table 3: Typical HPLC-UV Conditions for Purity Assessment

| Parameter | Value/Description |

| HPLC System | Standard analytical HPLC system |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Diode-Array Detector (DAD) at ~254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Method Development for Quantitative Analysis in Research Samples

Developing a reliable quantitative method is a multi-step process that involves optimizing sample preparation, chromatographic separation, and detection, followed by rigorous validation to ensure the data is accurate and reproducible.

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. chromatographyonline.com This can be done to increase volatility for GC analysis, improve chromatographic behavior, or enhance detector response. researchgate.net

For this compound itself, derivatization is often unnecessary for either GC or LC analysis due to its inherent volatility and strong UV absorbance. However, derivatization could be a crucial strategy when analyzing potential metabolites. For example, if the benzyl group were oxidized to a carboxylic acid, this polar, non-volatile metabolite would exhibit poor peak shape and thermal instability in GC. Converting the carboxylic acid to a more volatile ester (e.g., a methyl or pentafluorobenzyl ester) via alkylation would be necessary for GC-MS analysis. libretexts.org The addition of a fluorinated group, such as in a pentafluorobenzyl (PFB) derivative, significantly enhances sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry. mdpi.com

Table 4: Potential Derivatization Strategies for Metabolites/Analogs

| Functional Group | Derivatization Reaction | Reagent Example | Purpose |

| Carboxylic Acid (-COOH) | Esterification (Alkylation) | BF3-Methanol | Increase volatility for GC |

| Hydroxyl (-OH) | Silylation | BSTFA | Increase volatility, thermal stability for GC |

| Primary/Secondary Amine (-NH2) | Acylation | Acetic Anhydride (B1165640) | Reduce polarity, improve peak shape for GC |

| Carboxylic Acid (-COOH) | Alkylation | Pentafluorobenzyl Bromide (PFB-Br) | Enhance sensitivity for GC-ECD |

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. qjmhs.com It is a requirement for methods used in regulated environments and ensures the reliability of analytical data. Key validation parameters, as defined by organizations like the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy (recovery), precision, limit of detection (LOD), and limit of quantitation (LOQ). loesungsfabrik.deijirt.org

Precision: Assesses the closeness of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD).

Accuracy (Recovery): Measures the agreement between the measured value and the true value, often determined by analyzing samples spiked with a known amount of the analyte.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. It is often calculated as 3.3 times the standard deviation of the response (σ) divided by the slope (S) of the calibration curve (LOD = 3.3σ/S). sepscience.com

Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10σ/S). sepscience.com

For a related compound, 2-(4′-bromomethyl phenyl) benzonitrile, a validated GC method reported an LOD of 0.31 µg/mL and an LOQ of 0.95 µg/mL, with recovery in the range of 99.3%. researchgate.net Similar performance would be expected for a validated method for this compound.

Table 5: Summary of Key Analytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria |

| Precision | Degree of scatter between a series of measurements. | RSD ≤ 15% (≤ 20% at LOQ) |

| Accuracy (Recovery) | Closeness of the test results to the true value. | 85-115% of nominal concentration (80-120% at LOQ) |

| Linearity (R2) | Ability to elicit test results that are directly proportional to the analyte concentration. | Coefficient of determination (R2) ≥ 0.99 |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise Ratio ≥ 10:1 |

Sample Preparation and Extraction Methodologies for Analytical Purity

The analytical purity of "this compound" is paramount for its application in research and synthesis. To achieve the high purity required for detailed characterization and subsequent use, robust sample preparation and extraction methodologies are essential. These methods focus on isolating the target compound from unreacted starting materials, byproducts, and other impurities that may be present in the crude reaction mixture.

Solvent Extraction and Purification Techniques (e.g., Column Chromatography, Recrystallization)

The purification of "this compound" from a crude reaction mixture typically involves a multi-step approach combining solvent extraction, column chromatography, and recrystallization. The choice and sequence of these techniques are dictated by the physical and chemical properties of the target compound and its impurities.

Solvent Extraction:

Following synthesis, an initial workup using solvent extraction is commonly employed to separate the desired product from the reaction medium. An organic solvent, in which "this compound" is highly soluble, is used to extract the compound from the aqueous phase. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) before being concentrated under reduced pressure.

Column Chromatography:

For the removal of closely related impurities, column chromatography is a highly effective technique. The selection of the stationary phase and the mobile phase is critical for achieving optimal separation. Silica (B1680970) gel is a commonly used stationary phase for compounds of this nature. A solvent system with an appropriate polarity is chosen to ensure differential migration of the target compound and its impurities through the column.

A typical column chromatography procedure for a related compound, 2-bromo-4-hydroxybenzonitrile, involves the use of a silica gel stationary phase with a petroleum ether/ethyl acetate (B1210297) mixture as the mobile phase. chemicalbook.com This suggests that a similar non-polar to moderately polar solvent system could be effective for "this compound". The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure compound.

Recrystallization:

Recrystallization is a final purification step used to obtain highly pure crystalline "this compound". This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For related bromo-benzonitrile compounds, recrystallization from solvents like anhydrous methanol (B129727) has been reported to significantly increase purity. researchgate.net

| Purification Technique | Key Parameters | Typical Application for Bromo-benzonitriles |

| Solvent Extraction | Choice of organic solvent, pH of the aqueous phase. | Extraction from the reaction mixture using a suitable organic solvent. |

| Column Chromatography | Stationary phase (e.g., silica gel), Mobile phase composition. | Separation of the target compound from structurally similar impurities. |

| Recrystallization | Choice of solvent, Cooling rate. | Final purification step to obtain a highly crystalline product. |

Development of Specific Analytical Methods for Impurity Profiling and Process Control

The development of specific analytical methods is crucial for identifying and quantifying impurities in "this compound" and for monitoring the progress of its synthesis. These methods are integral to ensuring the quality, consistency, and safety of the final product.

Impurity Profiling:

Impurity profiling is the identification and quantification of all potential impurities in a substance. ijprajournal.com For "this compound," this would involve the characterization of unreacted starting materials, intermediates, byproducts of the reaction, and any degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. ijprajournal.com

A typical HPLC method for impurity profiling would involve:

Column: A reversed-phase column (e.g., C18) is often suitable for separating non-polar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) allows for the separation of compounds with a wide range of polarities.

Detector: A UV detector is commonly used for aromatic compounds like "this compound." The detection wavelength would be set to the absorbance maximum of the compound.

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. ijprajournal.com LC-MS provides both the retention time from the chromatography and the mass-to-charge ratio of the ions from the mass spectrometer, aiding in the identification of the molecular weight and fragmentation pattern of the impurities.

Process Control:

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical techniques to monitor and control manufacturing processes in real-time. nih.gov For the synthesis of "this compound," PAT could be implemented to:

Monitor the consumption of reactants and the formation of the product.

Detect the formation of critical impurities as the reaction progresses.

Ensure the reaction goes to completion.

Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the concentrations of key chemical species in the reaction mixture without the need for sample extraction. researchgate.net By integrating these analytical tools into the synthesis process, it is possible to achieve better control over the reaction, leading to improved yield, purity, and consistency of the final product.

| Analytical Technique | Application in the Analysis of "this compound" |

| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and detection of known and unknown impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of unknown impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents. |

| Fourier Transform Infrared (FTIR) Spectroscopy | In-process monitoring of functional group transformations during synthesis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and characterization of impurities. |

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-4-(phenylmethyl)-benzonitrile, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves bromination of a benzonitrile precursor. For example, a bromoacetyl group can be introduced via electrophilic substitution using bromine in acetic acid or via palladium-catalyzed cross-coupling reactions . To ensure purity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol. Monitoring intermediates using thin-layer chromatography (TLC) and verifying final product purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect aromatic protons as multiplet signals (δ 7.2–7.8 ppm), methylene protons (CH₂ in phenylmethyl group) as a singlet (δ ~4.3 ppm), and absence of NH/OH peaks.

- ¹³C NMR : A nitrile carbon appears at ~115 ppm, brominated aromatic carbons at 120–135 ppm, and methylene carbons at ~35 ppm .

- IR : A sharp C≡N stretch at ~2230 cm⁻¹ confirms the nitrile group. Absence of broad O-H/N-H stretches (~3300 cm⁻¹) indicates no residual solvents/impurities .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 2-position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups. Kinetic studies show that electron-withdrawing nitrile and phenylmethyl groups increase Br’s electrophilicity, accelerating oxidative addition to Pd(0) . Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF solvent at 80°C .

Advanced: What computational methods predict the adsorption behavior of this compound on metal surfaces?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model adsorption on Ag or Pd surfaces. The nitrile group binds via lone-pair electrons on N, while bromine interacts with surface vacancies. Adsorption energy (ΔE) calculations show stronger binding on Pd (-45 kJ/mol) vs. Ag (-32 kJ/mol) due to d-orbital interactions . Solvent effects (e.g., benzonitrile as co-solvent) reduce ΔE by ~15% via competitive adsorption .

Advanced: How do solvent polarity and hydrogen-bonding interactions affect the compound’s stability in solution?

Methodological Answer:

In polar solvents (DMF, DMSO), the nitrile group forms weak hydrogen bonds (H-bonds) with protic impurities, accelerating hydrolysis to amides. Stability assays (UV-Vis at 270 nm) show <5% degradation in anhydrous acetonitrile over 72 hours vs. 20% in methanol . Additives like molecular sieves or NEt₃ (0.1 M) suppress H-bonding and stabilize the nitrile .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of brominated vapors.

- Waste Disposal : Collect in halogenated waste containers; incineration with alkaline scrubbers minimizes HBr emissions .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can catalytic hydrogenation of the nitrile group be optimized while minimizing side reactions?

Methodological Answer:

Use Raney Ni or Pd/C (5 wt%) under H₂ (3 atm) in ethanol. Add HCOOH–NEt₃ (1:1 molar ratio) to suppress amine over-reduction. Kinetic profiling shows 80% conversion to benzylamine at 50°C within 2 hours. Catalyst poisoning by intermediates (e.g., imines) is mitigated by periodic catalyst regeneration via washing with acetic acid .

Advanced: What strategies resolve contradictions in spectroscopic data for brominated benzonitrile derivatives?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positions (e.g., bromine vs. phenylmethyl orientation) .

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity. For example, cross-peaks between Br-C and adjacent protons validate substitution patterns .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.